REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([SH:8])=[N:6][C:5]([Cl:9])=[C:4]([Cl:10])[N:3]=1.[C:11](OC(=O)C)(=O)[CH3:12]>C1(C)C(C)=CC=CC=1>[Cl:10][C:4]1[N:3]=[C:2]2[N:1]=[C:11]([CH3:12])[S:8][C:7]2=[N:6][C:5]=1[Cl:9]
|
Name
|
2-amino-5,6-dichloro-3-mercaptopyrazine
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(N=C1S)Cl)Cl
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 9.8 g
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark oil, which
|
Type
|
TEMPERATURE
|
Details
|
while cooling in ice
|
Type
|
CUSTOM
|
Details
|
The dark solid was purified by sublimation
|
Type
|
CUSTOM
|
Details
|
to give 7 g
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N=C2C(=N1)N=C(S2)C)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |